molecular formula C12H12N4O3 B5057246 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5057246
M. Wt: 260.25 g/mol
InChI Key: HCHJAWRIEPPNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as methylene blue or methylthioninium chloride, and it is a synthetic dye that has been used for over a century as a diagnostic and therapeutic agent. In recent years, researchers have discovered the potential of this compound in various fields, including neuroscience, cancer research, and infectious diseases.

Mechanism of Action

The mechanism of action of 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is complex and varies depending on the application. In neuroscience, this compound has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain. In cancer research, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In infectious diseases, this compound has been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and inhibiting their growth.
Biochemical and Physiological Effects:
5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has various biochemical and physiological effects depending on the application. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, this compound has been shown to have antimicrobial properties and has been used as a treatment for bacterial infections.

Advantages and Limitations for Lab Experiments

5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has various advantages and limitations for lab experiments. One of the advantages is its low toxicity, which makes it a safe compound to use in animal models and in vitro experiments. Another advantage is its stability, which allows for long-term storage and use in various applications. One of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential to interfere with certain assays and experiments, which can lead to inaccurate results.

Future Directions

There are several future directions for research on 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of new formulations and delivery methods for this compound, which can improve its efficacy and reduce its limitations. Another direction is the investigation of its potential applications in other fields, such as immunology and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in various applications.

Synthesis Methods

The synthesis method of 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of N,N-dimethylaniline with sodium nitrite and hydrochloric acid to form N,N-dimethyl-p-phenylenediamine. This compound is then reacted with sodium nitrite and hydrochloric acid to form N,N-dimethyl-p-phenylenediamine dihydrochloride. The dihydrochloride is then reacted with sodium hydroxide and formaldehyde to form the final product, 5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, this compound has been shown to have neuroprotective effects and has been used as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to have anti-cancer properties and has been used as a treatment for various types of cancer, including breast cancer and lung cancer. In infectious diseases, this compound has been shown to have antimicrobial properties and has been used as a treatment for bacterial infections such as methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-10-9(11(18)16-12(19)15-10)7-13-6-4-8-3-1-2-5-14-8/h1-3,5,7H,4,6H2,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHJAWRIEPPNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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